Desacetylcephapirin

概要

説明

デスアセチルセファピリン (ナトリウム塩) は、セファロスポリン系抗生物質セファピリンの活性代謝物です。 大腸菌、肺炎桿菌、ミラビリスプロテウス、黄色ブドウ球菌など、さまざまな細菌に対して抗菌作用を示すことが知られています

準備方法

合成経路と反応条件

デスアセチルセファピリン (ナトリウム塩) は、セファピリンから脱アセチル化プロセスによって合成されます。合成経路は、セファピリンからのアセチル基の除去を含み、デスアセチルセファピリンの形成をもたらします。 反応条件は、通常、脱アセチル化プロセスを促進するために、特定の試薬や触媒を使用することを伴います .

工業生産方法

工業的な設定では、デスアセチルセファピリン (ナトリウム塩) の生産には、セファピリンの大規模な脱アセチル化が含まれます。プロセスは、最終生成物の高収率と純度を確保するために最適化されています。 反応は、化合物の安定性と有効性を維持するために、制御された条件下で行われます .

化学反応の分析

反応の種類

デスアセチルセファピリン (ナトリウム塩) は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することがあります。

還元: 還元反応は、デスアセチルセファピリンの化学構造を修飾するために実施できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体の形成をもたらす可能性があり、一方、還元は化合物の還元形をもたらす可能性があります .

科学研究の応用

デスアセチルセファピリン (ナトリウム塩) は、次のものを含む、幅広い科学研究の応用範囲を持っています。

化学: 化学的特性と反応を研究するための、分析化学における基準化合物として使用されます。

生物学: さまざまな細菌株に対する抗菌活性を調査するための、微生物学的研究で使用されます。

医学: 細菌感染症の治療における潜在的な治療応用について研究されています。

科学的研究の応用

Antimicrobial Activity

Desacetylcephapirin demonstrates antimicrobial activity against various bacterial pathogens. Studies have shown that it is less potent than its parent compound, cephapirin, with reported efficacy ranging from 5% to 55% less effective depending on the bacterial strain tested .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC). For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 0.12 |

| Streptococcus uberis | 0.12 |

In clinical studies, this compound showed significant inhibitory effects against pathogens causing mastitis, with a higher persistence in milk compared to cephapirin itself .

Pharmacokinetics and Metabolism

This compound is formed through the metabolic conversion of cephapirin in vivo. Research indicates that after administration, a substantial portion of cephapirin is converted to this compound, particularly noted in studies involving intramammary infusions in cattle . This conversion is crucial as it influences both the duration of antimicrobial activity and the overall therapeutic effectiveness.

Clinical Applications in Veterinary Medicine

This compound is primarily utilized in treating mastitis in dairy cows. Its application includes:

- Intramammary Infusions : Administered directly into the udder to combat bacterial infections, leading to improved clinical outcomes.

- Prolonged Efficacy : Studies indicate that this compound remains detectable in milk for extended periods post-treatment, suggesting a longer duration of action compared to cephapirin .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

- Case Study 1 : In a controlled trial involving dairy cows with clinical mastitis, treatment with this compound resulted in a clinical cure rate of over 90%, demonstrating its effectiveness against common pathogens .

- Case Study 2 : A comparative study showed that this compound had similar cure rates to other antibiotics while reducing overall antibiotic usage without compromising efficacy .

Implications for Animal Health

The use of this compound not only aids in treating infections but also aligns with efforts to minimize antibiotic resistance by promoting targeted therapy. Its application in veterinary medicine underscores the importance of understanding drug metabolism and pharmacodynamics to optimize treatment protocols.

作用機序

デスアセチルセファピリン (ナトリウム塩) の作用機序は、細菌の細胞壁合成の阻害を含みます。この化合物は、細菌の細胞壁にあるペニシリン結合タンパク質 (PBP) に結合し、ペプチドグリカン鎖の架橋を阻止します。ペプチドグリカン鎖の架橋は、細胞壁の完全性にとって不可欠です。 これにより、細菌細胞が弱くなり、最終的には溶解します .

類似化合物との比較

類似化合物

セファピリン: デスアセチルセファピリンが誘導された親化合物。抗菌作用が類似したセファロスポリン系抗生物質です。

セファゾリン: 作用機序が類似した、別の第1世代セファロスポリンです。

独自性

デスアセチルセファピリン (ナトリウム塩) は、脱アセチル化された特定の構造によりユニークです。この構造により、親化合物であるセファピリンと比較して、異なる薬物動態的および薬力学的特性が得られる可能性があります。 この独自性は、構造修飾が抗菌活性に及ぼす影響を理解するための研究において価値があります .

生物活性

Desacetylcephapirin is a significant metabolite of the cephalosporin antibiotic cephapirin. Its biological activity, particularly in relation to antimicrobial efficacy, pharmacokinetics, and clinical applications, has been the subject of various studies. This article compiles research findings, data tables, and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against mastitis pathogens. The Minimum Inhibitory Concentrations (MICs) for this compound have been documented in various studies:

| Pathogen | MIC50 (µg/mL) | Clinical | Subclinical |

|---|---|---|---|

| Streptococcus dysgalactiae | 0.25 | Yes | Yes |

| Coagulase-negative staphylococci | 0.12 | Yes | Yes |

These results indicate that this compound is effective against both clinical and subclinical strains of these pathogens, making it a valuable option in veterinary medicine, especially for treating bovine mastitis .

2. Pharmacokinetics

The pharmacokinetics of this compound reveal its rapid metabolism and excretion patterns. Following administration of cephapirin, this compound becomes the predominant compound in systemic circulation and milk. One study demonstrated that after intramammary infusion of cephapirin in dairy cows, this compound was detected as the primary metabolite within 48 hours post-infusion .

Key Findings:

- Half-life : The half-life of this compound ranges from 0.5 to 2 hours in various species .

- Absorption : Approximately 90% of administered cephapirin is absorbed by humans, with this compound being the major residue detected in tissues .

- Tissue Distribution : Studies indicate that this compound persists longer than cephapirin in milk samples from treated animals, which is critical for evaluating withdrawal times for dairy products .

3. Clinical Applications and Case Studies

This compound has been utilized in clinical settings primarily for treating mastitis in dairy cattle. A case study involving twenty patients indicated varying degrees of success with this compound treatment, showcasing its potential effectiveness but also highlighting the need for careful monitoring of outcomes .

Case Study Summary:

- Study Population : 20 patients treated with this compound.

- Outcomes : Excellent results were obtained in 1 case, fair results in 2 cases, indicating variability in treatment response .

4. Comparative Efficacy with Cephapirin

Research indicates that this compound is generally less active than its parent compound, cephapirin. Specifically, it has been reported to be 5% to 55% less effective against various pathogens depending on the specific strain tested . This reduced efficacy necessitates consideration when selecting treatment protocols.

5. Conclusion

This compound plays a crucial role as an active metabolite of cephapirin with significant antimicrobial activity against key pathogens involved in bovine mastitis. Its pharmacokinetic profile supports its use in veterinary medicine; however, its comparative efficacy suggests that while it can be effective, it may not always replace cephapirin in treatment regimens.

Further research is essential to optimize dosing strategies and enhance understanding of its clinical implications across different animal species.

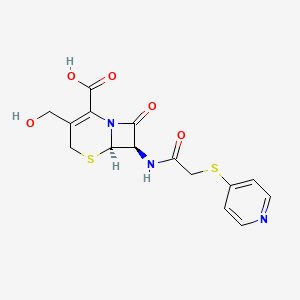

特性

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHZPVEQXTSQW-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959064 | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-21-8 | |

| Record name | Desacetylcephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38115-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetyl cephapirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLCEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。